

Spectroscopic Profile of 1,1-Dioxo-tetrahydro-thiopyran-4-one: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dioxo-tetrahydro-thiopyran-4-one

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1,1-Dioxo-tetrahydro-thiopyran-4-one** (CAS No. 17396-35-9), a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Summary of Spectroscopic Data

The structural elucidation of **1,1-Dioxo-tetrahydro-thiopyran-4-one**, with the chemical formula $C_5H_8O_3S$, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

The following data is referenced from a study by Hirsch and Havinga (1976).[\[1\]](#)

Chemical Shift (δ) ppm	Carbon Atom
Specific data not available in search results	C=O
Specific data not available in search results	CH ₂ adjacent to SO ₂
Specific data not available in search results	CH ₂ adjacent to C=O

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Specific data not available in search results	C=O stretch	
Specific data not available in search results	SO ₂ stretch (asymmetric)	
Specific data not available in search results	SO ₂ stretch (symmetric)	
Specific data not available in search results	C-H stretch	

Table 4: Mass Spectrometry (MS) Data

Data referenced from the NIST Mass Spectrometry Data Center.[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
Specific data not available in search results	[M] ⁺	
Specific data not available in search results		
Specific data not available in search results		

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of **1,1-Dioxo-tetrahydro-thiopyran-4-one** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy:

The IR spectrum of the solid **1,1-Dioxo-tetrahydro-thiopyran-4-one** is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

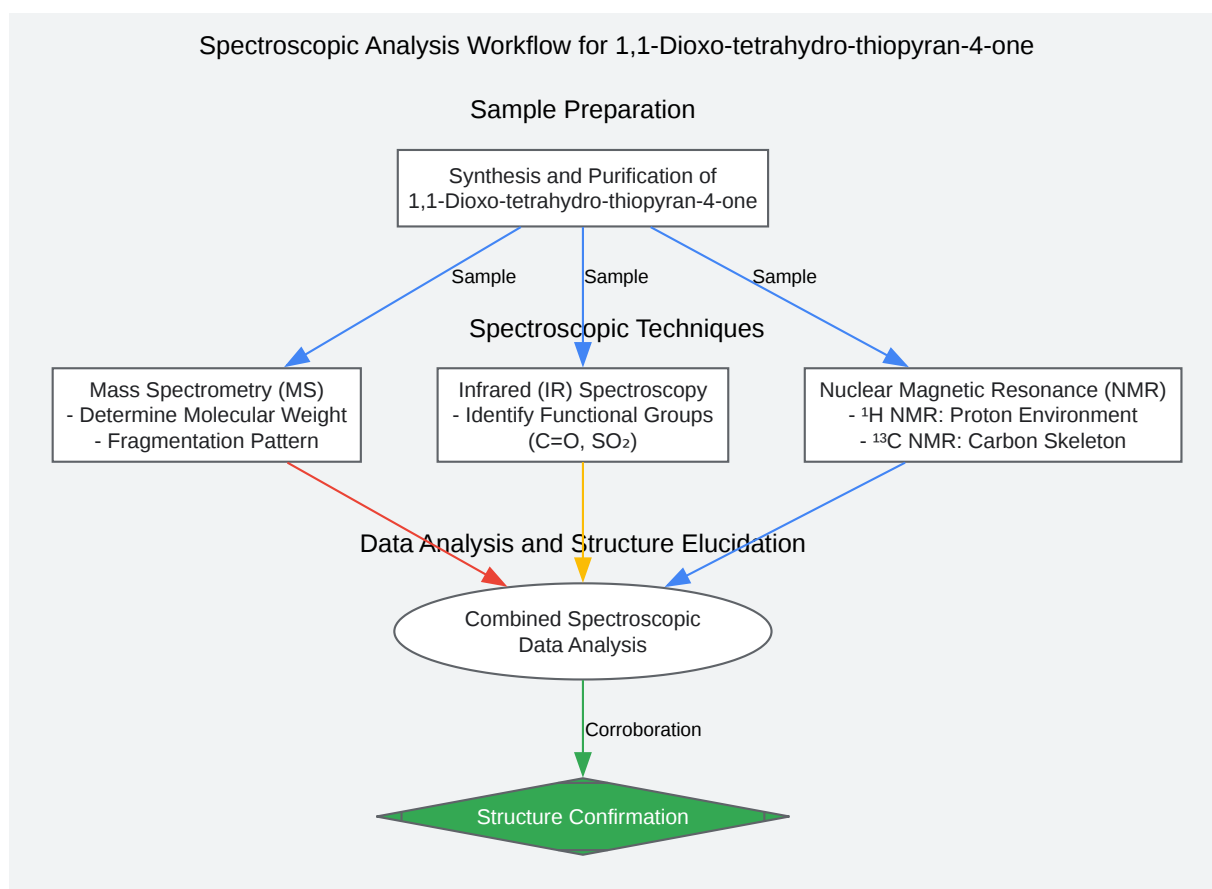
Mass Spectrometry (MS):

Electron ionization (EI) mass spectrometry is a common technique for the analysis of this compound. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the molecules are

bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The structural confirmation of **1,1-Dioxo-tetrahydro-thiopyran-4-one** follows a logical progression of spectroscopic analyses. The workflow diagram below illustrates this process.



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. 1,1-Dioxo-tetrahydro-thiopyran-4-one | C₅H₈O₃S | CID 262230 - PubChem [pubchem.ncbi.nlm.nih.gov]
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